![molecular formula C27H32F2N8O B2447173 Abemaciclib metabolite M20 CAS No. 2138499-06-4](/img/structure/B2447173.png)
Abemaciclib metabolite M20
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Abemaciclib metabolite M20, also known as LSN3106726, is an active metabolite of Abemaciclib . It is a selective CDK4/6 inhibitor and can be used for researches on the treatment of cancer . The IUPAC name of this compound is (6-(2-((5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)amino)-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol . The CAS Number is 2138499-06-4 .
Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
- Metabolism in Humans and Mice : Abemaciclib is metabolized into active metabolites including M2, M20, and M18, which have shown similar potency compared to the parent drug. These metabolites significantly contribute to the clinical activity of abemaciclib (Martínez-Chávez et al., 2021).
- Effect of Genetic Polymorphisms : ABCB1 and ABCG2 polymorphisms can affect the pharmacokinetics of abemaciclib metabolites, including M20, which could influence tolerance to the drug in breast cancer patients (Maeda et al., 2023).
Biological Activity and Mechanisms
- Inhibitory Activity : M20, along with other metabolites of abemaciclib, is an effective inhibitor of CDK4 and CDK6, showing nearly identical potency in cancer cell lines compared to abemaciclib (Burke et al., 2016).
Impact on Drug Interactions and Distribution
- Influence of Transporters and CYP3A4 : ABCB1, ABCG2, and CYP3A enzymes impact the pharmacokinetics and tissue distribution of abemaciclib and its active metabolites, including M20, which may inform the clinical use of the drug, especially in the treatment of brain malignancies (Martínez-Chávez et al., 2021).
- Pharmacokinetic Drug Interactions : Abemaciclib's interactions with CYP3A inducers and inhibitors significantly affect the exposure of its active metabolites, including M20, suggesting careful consideration when used with other drugs (Kulanthaivel et al., 2016).
Clinical Pharmacokinetics and Pharmacodynamics
- Clinical Relevance of Metabolites : M20, along with M2 and M18, are clinically relevant active metabolites of abemaciclib, contributing to its pharmacokinetic and pharmacodynamic profile (Groenland et al., 2020).
Additional Research and Methodologies
- LC-MS/MS Method for Quantification : A method for the simultaneous quantification of abemaciclib and its active metabolites, including M20, was developed, assisting in therapeutic drug monitoring and clinical studies (Poetto et al., 2022).
- In Silico, In vitro and In vivo Metabolite Identification : High-resolution mass spectrometry was used to identify and characterize abemaciclib metabolites, including M20, enhancing understanding of its metabolic pathways (Thakkar & Kate, 2019).
Safety and Hazards
Propriétés
IUPAC Name |
[6-[2-[[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]amino]-5-fluoropyrimidin-4-yl]-4-fluoro-1-propan-2-ylbenzimidazol-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32F2N8O/c1-4-35-7-9-36(10-8-35)15-18-5-6-23(30-13-18)32-27-31-14-21(29)25(34-27)19-11-20(28)26-22(12-19)37(17(2)3)24(16-38)33-26/h5-6,11-14,17,38H,4,7-10,15-16H2,1-3H3,(H,30,31,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJBDJBMXOTNIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)CO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32F2N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Abemaciclib metabolite M20 |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.